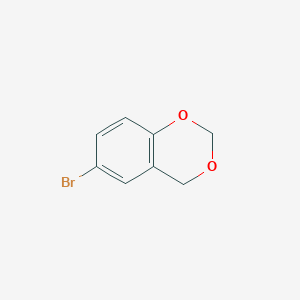

6-Bromo-4H-1,3-benzodioxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

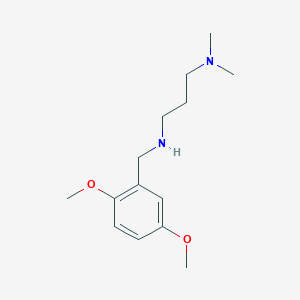

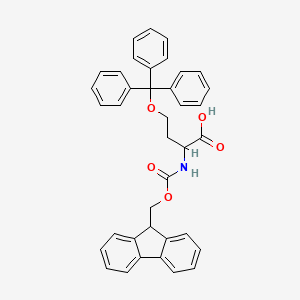

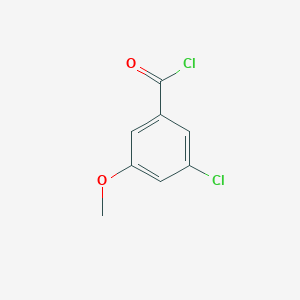

6-Bromo-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7BrO2 . It belongs to the class of organic compounds known as primary alcohols. This compound is primarily derived from quinoline and has applications in medicinal chemistry . Its structure consists of a bicyclic heterocycle, and it has been identified as an active core in various biologically active molecules .

Synthesis Analysis

The synthesis of 6-Bromo-4H-1,3-benzodioxine involves several steps. It can be successfully prepared through reported methods, including aza Baylis Hillman reactions, 1,3-rearrangement, and intramolecular amination reactions . Additionally, direct synthesis from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described, mediated by CuI and NaHCO3 in acetonitrile .

Molecular Structure Analysis

The molecular formula of 6-Bromo-4H-1,3-benzodioxine is C8H7BrO2 . It crystallizes in a monoclinic crystal system with a space group of P21/n. The compound’s structure has been characterized using FTIR, NMR, HRMS, and X-ray diffraction techniques . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies have also been studied using density functional theory.

Chemical Reactions Analysis

The compound’s chemical reactivity includes its participation in various synthetic approaches, such as C–H coupling with dioxazolones followed by deacylation and C–N coupling via ring-closure reactions . It serves as a precursor for the synthesis of other heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Development of Anti-Plasmodial Agents

The derivatives of 6-Bromo-4H-1,3-benzodioxine have been identified as active cores in anti-plasmodial drugs. These compounds are studied for their potential to treat malaria by inhibiting the plasmodium parasite .

Cytotoxic Drug Research

Research into cytotoxic drugs, which are used in cancer treatment to kill or damage cancer cells, has utilized 6-Bromo-4H-1,3-benzodioxine derivatives. Their unique structure allows for the exploration of new pathways in the development of cancer therapies .

Agricultural Chemicals

In the agricultural sector, 6-Bromo-4H-1,3-benzodioxine derivatives find use as synthetic intermediates. They are involved in the creation of crop protection agents, fungicides, and insecticides, contributing to the protection of crops from pests and diseases .

Organic Material Synthesis for Luminescent Applications

The unique photophysical properties of 6-Bromo-4H-1,3-benzodioxine make it a valuable compound in the synthesis of organic materials for luminescent applications. These materials are used in various technologies, including display panels and lighting systems .

Intermediate in Multistep Organic Synthesis

As a versatile chemical building block, 6-Bromo-4H-1,3-benzodioxine is used as an intermediate in multistep organic synthesis processes. It enables the construction of complex organic molecules for various research and industrial applications .

Pharmaceutical Research

The pharmaceutical industry utilizes 6-Bromo-4H-1,3-benzodioxine in the research and development of new drugs. Its incorporation into pharmaceutical compounds can lead to the discovery of novel treatments for various diseases .

Chemical Synthesis of Heterocycles

6-Bromo-4H-1,3-benzodioxine is instrumental in the chemical synthesis of heterocycles, which are ring structures containing at least two different elements as members of the ring(s). These heterocycles are crucial in the development of drugs and other organic compounds .

Wirkmechanismus

Target of Action

Compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to have antibacterial potential .

Biochemical Pathways

Benzodioxane derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Some benzodioxane derivatives have been reported to exhibit antibacterial activity, inhibiting the growth of bacterial biofilms .

Eigenschaften

IUPAC Name |

6-bromo-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJVSIQVFQXHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561242 |

Source

|

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4H-1,3-benzodioxine | |

CAS RN |

90050-61-6 |

Source

|

| Record name | 6-Bromo-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)